molecular formula C11H17N5O2 B8375267 1-t-Butoxycarbonylmethyl-4-methyl-5-azidomethylimidazole

1-t-Butoxycarbonylmethyl-4-methyl-5-azidomethylimidazole

Cat. No. B8375267
M. Wt: 251.29 g/mol
InChI Key: CVAQIYGEJCGPTM-UHFFFAOYSA-N
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Patent
US05932606

Procedure details

A solution of 1-t-butoxycarbonylmethyl-4-methyl-5-azidomethylimidazole (2.9 g) in ethyl acetate (100 ml) containing 10% palladium on carbon (1.5 g) was stirred at room temperature under an atmosphere of hydrogen for 3 h. After removal of the catalyst by filtration through Celite, the filtrate was concentrated to give the amine as a colorless oil: 1H NMR (CD3OD) d 1.48 (s, 9 H), 2.19 (s, 3 H), 3.69 (s, 2 H), 4.81 (s, 2 H), 7.49 (s, 1 H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH2:8][N:9]1[C:13]([CH2:14][N:15]=[N+]=[N-])=[C:12]([CH3:18])[N:11]=[CH:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6]([CH2:8][N:9]1[C:13]([CH2:14][NH2:15])=[C:12]([CH3:18])[N:11]=[CH:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CN1C=NC(=C1CN=[N+]=[N-])C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of hydrogen for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CN1C=NC(=C1CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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